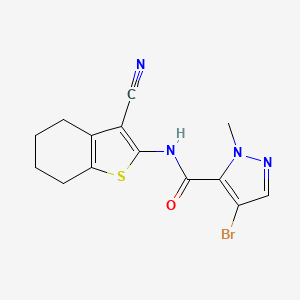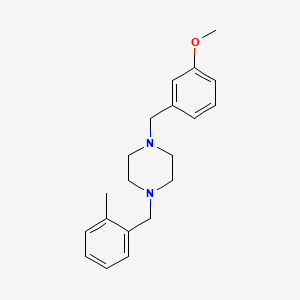
4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
The exploration of pyrazole derivatives has been a significant area of research due to their potential in various biological and chemical applications. The compound belongs to this class, with its structure suggesting a role in targeted chemical synthesis and potential applications in material science or pharmacology, excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step organic reactions, including amidation, esterification, and intramolecular reactions. For instance, a practical method for synthesizing an orally active antagonist involved esterification followed by a Claisen type reaction and the Suzuki−Miyaura reaction, indicating the complexity and precision required in synthesizing such compounds (Ikemoto et al., 2005).
Molecular Structure Analysis
The structural analysis of pyrazole derivatives, including X-ray diffraction studies, is crucial for understanding their chemical behavior. The crystal structure of a closely related compound was elucidated, showing significant intermolecular interactions, which are essential for predicting the compound's reactivity and stability (Anuradha et al., 2014).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including N-arylation and reactions with chloro-2-cyanopyridine, to form specific amide derivatives. These reactions highlight the compounds' reactivity towards forming bonds and the potential for further functionalization (Saeed et al., 2020).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystallinity, are determined through analytical methods like FT-IR, NMR spectroscopy, and single crystal X-ray diffraction. These analyses provide insights into the compound's stability, solubility, and potential applications based on its physical characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are closely linked to the compound's molecular structure. Studies involving DFT calculations, Hirshfeld surface analysis, and thermal analysis offer comprehensive insights into the compounds' chemical behavior and interactions at the molecular level (Kumara et al., 2018).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound is a part of broader studies into the synthesis of heterocyclic compounds, which are of significant interest due to their diverse pharmacological activities. For instance, the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity toward various nitrogen nucleophiles to yield derivatives like pyrazole, isoxazole, and pyrimidine highlights the chemical versatility of related structures (Mohareb et al., 2004). Similarly, the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrates the potential of such compounds in therapeutic applications (Rahmouni et al., 2016).
Antimicrobial and Anticancer Activities
Several studies focus on the biological activities of compounds related to "4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide." For instance, the synthesis and antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives show the potential of these compounds in addressing bacterial infections (Gad-Elkareem et al., 2011). Furthermore, the exploration of pyrazolopyrimidines derivatives for their anticancer activities underscores the relevance of these compounds in developing new anticancer therapies (Rahmouni et al., 2016).
Propriétés
IUPAC Name |
4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4OS/c1-19-12(10(15)7-17-19)13(20)18-14-9(6-16)8-4-2-3-5-11(8)21-14/h7H,2-5H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCPJPFFBRSLQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)NC2=C(C3=C(S2)CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-[2-(cyclopentylamino)-2-oxoethyl]-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4544464.png)
![2-methoxyethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B4544474.png)
![4-(4-chlorophenyl)-2-[(3-methoxybenzyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B4544494.png)
![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4544495.png)

![3-[10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl]-1-propanol](/img/structure/B4544505.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4544513.png)
![N-{2-[methyl(phenyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4544521.png)
![N-(2-methylphenyl)-N'-(2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)urea](/img/structure/B4544529.png)
![ethyl 5-methyl-2-({[8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4544530.png)
![4-({3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}amino)phenyl thiocyanate](/img/structure/B4544538.png)
![ethyl 4-({4-[(isopropylamino)sulfonyl]phenyl}amino)-4-oxobutanoate](/img/structure/B4544550.png)
![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4544555.png)
![5-({5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B4544560.png)